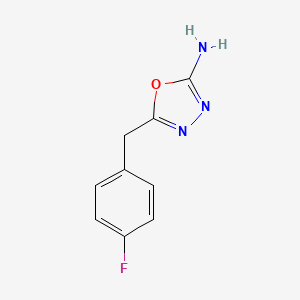

5-(4-氟苄基)-1,3,4-恶二唑-2-胺

货号 B1323452

CAS 编号:

828911-26-8

分子量: 193.18 g/mol

InChI 键: YZCYIPLTOREIPI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound “5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for “5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine” were not found, similar compounds are often synthesized through condensation reactions . For instance, a method for the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been developed .Molecular Structure Analysis

The molecular structure of similar compounds has been studied both theoretically and experimentally . For example, the title compound was crystallized from acetonitrile and the single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group .科学研究应用

- Scientific Field : Environmental Science and Engineering .

- Summary of Application : This study investigated the hydrolysis and photolysis kinetics of a similar compound, 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole, in water .

- Methods of Application : The study involved detailed investigation of the hydrolysis half-lives of the compound depending on pH, initial concentration, and temperature . The photolysis half-life of the compound in different initial concentrations was also studied .

- Results : The study found that the degradation of the compound followed first-order kinetics, and the increase in pH and temperature can substantially accelerate the degradation . The hydrolysis Ea of the compound was 49.90 kJ mol −1, which indicates that the compound belongs to medium hydrolysis .

- Scientific Field : Pharmacology .

- Summary of Application : A study discussed the antibacterial effects of various natural products, including flavonoids .

- Methods of Application : The study involved a comparative interpretation of the antibacterial effects of flavonoids and their structure-activity relationship .

- Results : The study suggested that natural products like flavonoids could be used to tackle multidrug-resistant bacterial strains due to their versatile pharmacological effects .

- Scientific Field : Crystallography .

- Summary of Application : A method for the synthesis of a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been developed .

- Methods of Application : The study involved the development of a method for the synthesis of the compound and the study of its electronic and spatial structure both theoretically and experimentally .

- Results : The study resulted in the successful synthesis of the compound and the study of its electronic and spatial structure .

Hydrolysis and Photolysis Kinetics

Antibacterial Effects

Synthesis and X-Ray Crystal Structure

- Scientific Field : Environmental Chemistry .

- Summary of Application : This study investigated the degradation products of a similar compound, 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole, in water .

- Methods of Application : The degradation products were identified using ultra-high-performance liquid chromatography coupled with an Orbitrap high-resolution mass spectrometer .

- Results : One degradation product was identified as 2-(4-fluorobenazyl)-5-methoxy-1,3,4-oxadiazole .

- Scientific Field : Neurology .

- Summary of Application : A study reported the design, synthesis and biological evaluation of a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC) .

- Methods of Application : The study evaluated the effects on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .

- Results : The results showed that MTC increased SOD, CAT, GPx activity and decreased LDH release . PI3K and p-AKT protein levels were significantly increased by activating PI3K/AKT pathway .

Degradation Products Identification

Protective Effects on Ischemic Stroke

- Bactericide

- Scientific Field : Environmental Science and Engineering .

- Summary of Application : This study investigated the hydrolysis and photolysis kinetics, and identification of degradation products of the novel bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in water .

- Methods of Application : The degradation products were identified using ultra-high-performance liquid chromatography coupled with an Orbitrap high-resolution mass spectrometer .

- Results : One degradation product was identified as 2-(4-fluorobenazyl)-5-methoxy-1,3,4-oxadiazole .

属性

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCYIPLTOREIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(O2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620088 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

828911-26-8 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Solid BrCN 13.37 g (130 mmol, 1.1 eq.) was added in one portion into ice-cooled slurry of (4-Fluoro-phenyl)-acetic acid hydrazide (19.85 g, 118 mmol) and KHCO3 14.77 g (147.5 mmol, 1.25 eq.) in MeOH (150 mL) in a 1L flask. (Followed by MeOH 10 mL to wash the funnel). The mixture was stirred on ice bath at 0-5° C. for 2 hours in a loose-capped flask, then the bath allowed to melt gradually and then the mixture was stirred at 5 to 20° C. overnight (17 hrs). The reaction mixture was diluted with water (200 mL), stirred for 1 hour in an open flask, then cooled on ice bath. The precipitate was collected by filtration, washed with water and dried on highvac. [1st fraction]The supernatants were concentrated on rotavap form warm (40° C.) water bath to remove all MeOH and some water. The obtained slurry was cooled to room temperature, the precipitate was collected by filtration, washed with water and dried on highvac. [2nd fraction]. Combined yield: 20.836 g (91.5%) of a white crystalline solid.

[Compound]

Name

KHCO3

Quantity

14.77 g

Type

reactant

Reaction Step Two

[Compound]

Name

1L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)